![molecular formula C12H6F5NO B2999774 [4-(Pentafluorophenoxy)phenyl]amine CAS No. 82492-39-5](/img/structure/B2999774.png)
[4-(Pentafluorophenoxy)phenyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[4-(Pentafluorophenoxy)phenyl]amine” is a chemical compound with the CAS number 82492-39-5 . It’s used for pharmaceutical testing and has a molecular formula of C12H6F5NO .
Chemical Reactions Analysis
Amines, including “[4-(Pentafluorophenoxy)phenyl]amine”, can undergo a variety of reactions. They can react with acid chlorides or acid anhydrides to form amides . They can also undergo Hofmann elimination, a process that converts amines into alkenes .Scientific Research Applications
Applications in Catalysis and Polymerization
Catalysis and Polymerization : [4-(Pentafluorophenoxy)phenyl]amine derivatives exhibit significant utility in catalysis and polymerization processes. For instance, these compounds have been used in nickel MCM-41 complexes with β-diimine ligands for ethylene and propylene oligomerization. The successful synthesis and activity of these complexes were confirmed through various characterization techniques, highlighting their importance in catalytic applications (Rossetto et al., 2015). Furthermore, tris(pentafluorophenyl)boron has been shown to catalyze the hydrosilylative reduction of tertiary and N-phenyl secondary amides efficiently, indicating its significant role in reduction reactions (Chadwick et al., 2014).
Role in Synthesis of Complexes and Photophysical Properties
Complex Formation and Photophysical Properties : Fluorinated diarylamines, including [4-(Pentafluorophenoxy)phenyl]amine analogs, have been crucial in preparing uranium(III, IV) complexes. These complexes showcase an intriguing coordination environment influenced by F→U dative interactions and arene–arene interactions, indicating the compound's versatility in complex synthesis (Yin et al., 2013). Additionally, these compounds play a role in enhancing the fluorescence of certain derivatives like trans-4-aminostilbene, attributed to the "amino conjugation effect" which impacts the photophysical properties (Yang et al., 2002).
Applications in Electrochromic Materials and Liquid Crystal Technology
Electrochromic Materials and Liquid Crystal Technology : [4-(Pentafluorophenoxy)phenyl]amine derivatives have shown potential in the field of electrochromic materials. For instance, triphenylamine with peripheral bithiophene groups has been used to synthesize polymers with excellent film-forming properties and electrochromic performance, demonstrating potential in creating efficient EC materials (Mi et al., 2013). Additionally, these compounds have been utilized in side-chain liquid-crystal epoxy polymer binders, indicating their application in producing polymer-dispersed liquid crystals (Chien et al., 1992).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds, such as phenylamine derivatives, are known to interact with various biological targets . These targets often include enzymes, receptors, and other proteins, which play crucial roles in various biochemical pathways.
Mode of Action
It can be inferred from the chemistry of similar compounds that it may involve nucleophilic substitution reactions . In these reactions, the amine group (-NH2) of the compound can act as a nucleophile, attacking electrophilic carbon atoms in other molecules . This can lead to the formation of new bonds and changes in the molecular structure .
Biochemical Pathways
Similar compounds, such as phenylamine derivatives, are known to participate in various biochemical reactions . These reactions can affect multiple pathways, leading to downstream effects such as the synthesis of new compounds, the activation or inhibition of enzymes, and changes in cellular processes .
Pharmacokinetics
It is known that the pharmacokinetic properties of amines are heavily influenced by their ability to pass through biological membranes via simple diffusion . The ionization state of the amine group can also significantly impact its absorption and distribution .
Result of Action
Based on the chemistry of similar compounds, it can be inferred that its actions could lead to changes in the structure and function of target molecules, potentially affecting various cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [4-(Pentafluorophenoxy)phenyl]amine. Factors such as pH can affect the ionization state of the amine group, influencing its reactivity and interactions with other molecules . Additionally, the presence of other reactive species in the environment can also impact the compound’s reactivity and stability .
properties
IUPAC Name |
4-(2,3,4,5,6-pentafluorophenoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F5NO/c13-7-8(14)10(16)12(11(17)9(7)15)19-6-3-1-5(18)2-4-6/h1-4H,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZHDCVPQYFTED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=C(C(=C(C(=C2F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F5NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Pentafluorophenoxy)phenyl]amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

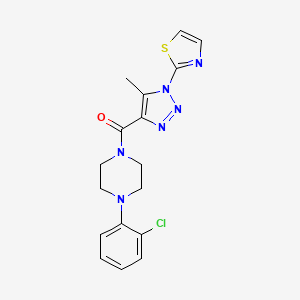
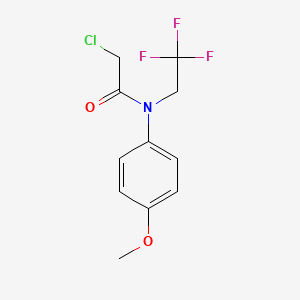
![(4-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol](/img/structure/B2999694.png)
![3-(2,4-dichlorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2999695.png)
![N-([1,1'-biphenyl]-2-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2999701.png)
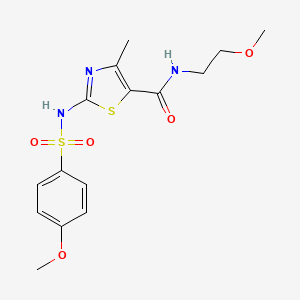
![5-((2,4-Dichlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2999704.png)
![(E)-2-hydroxy-N'-((4-oxo-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)benzohydrazide](/img/structure/B2999707.png)
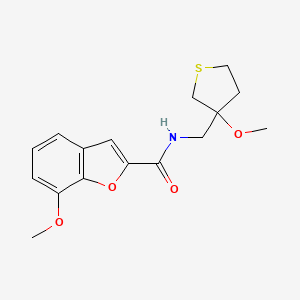
![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B2999710.png)
![Ethyl 5-[2-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzoyl]oxy-2-methyl-1-phenylindole-3-carboxylate](/img/structure/B2999711.png)
![methyl 4-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate](/img/structure/B2999712.png)
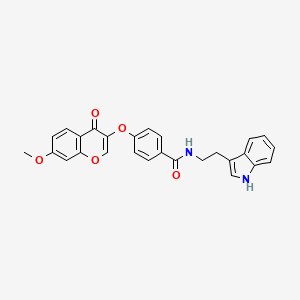
![8-(3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2999714.png)